molecular formula C15H14O3 B178261 3'-(Hydroxymethyl)-biphenyl-4-acetic acid CAS No. 176212-50-3

3'-(Hydroxymethyl)-biphenyl-4-acetic acid

Cat. No.: B178261
CAS No.: 176212-50-3
M. Wt: 242.27 g/mol
InChI Key: AEUKJKCPZRFKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-(Hydroxymethyl)-biphenyl-4-acetic acid is an organic compound with the molecular formula C15H14O3 It is a derivative of phenylacetic acid, characterized by the presence of a hydroxymethyl group attached to the phenyl ring

Scientific Research Applications

3'-(Hydroxymethyl)-biphenyl-4-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Safety and Hazards

The compound may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and phenylacetic acid.

    Grignard Reaction: A Grignard reagent is prepared by reacting phenylmagnesium bromide with benzaldehyde to form a secondary alcohol.

    Oxidation: The secondary alcohol is then oxidized to form the corresponding ketone.

    Aldol Condensation: The ketone undergoes aldol condensation with phenylacetic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3'-(Hydroxymethyl)-biphenyl-4-acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products

    Oxidation: The major product is 2-[4-[3-(carboxymethyl)phenyl]phenyl]acetic Acid.

    Reduction: The major product is 2-[4-[3-(hydroxymethyl)phenyl]phenyl]ethanol.

    Substitution: Various substituted derivatives of the compound can be formed depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic Acid: A simpler analog with similar structural features but lacking the hydroxymethyl group.

    4-(Hydroxymethyl)phenylacetic Acid: A related compound with a hydroxymethyl group attached to the phenyl ring.

    2-Phenylacetic Acid: Another analog with a phenyl group attached to the acetic acid moiety.

Uniqueness

3'-(Hydroxymethyl)-biphenyl-4-acetic acid is unique due to the presence of both a hydroxymethyl group and a phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-10-12-2-1-3-14(8-12)13-6-4-11(5-7-13)9-15(17)18/h1-8,16H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUKJKCPZRFKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)CC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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